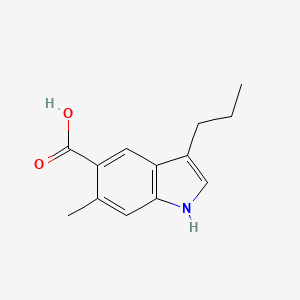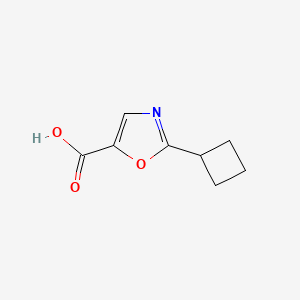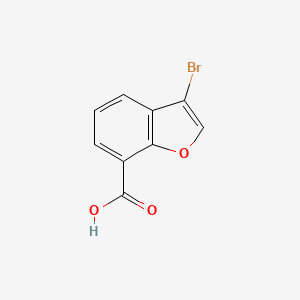
6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (6-Br-2-Me-THIQ) is a synthetic organic compound belonging to the family of tetrahydroisoquinolines. It is a versatile compound with potential applications in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. The structure of 6-Br-2-Me-THIQ is composed of two heterocyclic rings, one of which contains a bromine atom. It is a relatively new compound, having been first synthesized in the early 2000s.
Applications De Recherche Scientifique
6-Br-2-Me-THIQ has been studied for its potential applications in the field of medicinal chemistry. It has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as an anti-bacterial agent.
Mécanisme D'action
The mechanism of action of 6-Br-2-Me-THIQ is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Additionally, it is thought to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Finally, it is believed to act as an anti-bacterial agent by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
6-Br-2-Me-THIQ has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective effects, including the inhibition of the enzyme acetylcholinesterase and the prevention of neuronal death. Additionally, it has been found to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines. Finally, it has been shown to have anti-bacterial effects, including the inhibition of bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Br-2-Me-THIQ in lab experiments is its versatility. It can be used in a variety of experiments, including those aimed at studying its biochemical and physiological effects. Additionally, it can be used as an inhibitor of the enzyme acetylcholinesterase and as an anti-inflammatory and anti-bacterial agent.
The main limitation of using 6-Br-2-Me-THIQ in lab experiments is its toxicity. It is a relatively new compound, and its effects on humans and other organisms are not yet fully understood. Therefore, it is important to use caution when working with this compound in a lab setting.
Orientations Futures
There are many potential future directions for the research and development of 6-Br-2-Me-THIQ. These include further investigation of its biochemical and physiological effects, as well as its potential use in the development of novel therapeutic agents. Additionally, further research could be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and anti-bacterial agent.
Méthodes De Synthèse
6-Br-2-Me-THIQ can be synthesized in a two-step process. The first step involves the condensation of 2-methyl-3-bromobenzoic acid and 3-methyl-2-bromobenzaldehyde in the presence of piperidine to form the intermediate 2-methyl-3-bromobenzylidene-3-methyl-2-bromobenzaldehyde. This intermediate compound is then reacted with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a catalytic amount of p-toluenesulfonic acid to form 6-Br-2-Me-THIQ.
Propriétés
IUPAC Name |
6-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-7-2-3-9(11)4-8(7)5-10(12)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXAPDSATYQJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)


